An In-depth Technical Guide to (R)-3-(2-Piperidinyl)pyridine: Physicochemical Properties and Synthetic Strategies
An In-depth Technical Guide to (R)-3-(2-Piperidinyl)pyridine: Physicochemical Properties and Synthetic Strategies
Introduction
(R)-3-(2-Piperidinyl)pyridine, also known as (+)-Anabasine, is a chiral heterocyclic compound belonging to the pyridine and piperidine alkaloid family.[1] As a significant minor alkaloid found in various species of the Nicotiana plant, it has garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[2][3] Its structural similarity to nicotine lends it potent activity as a nicotinic acetylcholine receptor (nAChR) agonist, making it a valuable pharmacological tool and a scaffold for the development of novel therapeutics targeting a range of neurological disorders.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-(2-Piperidinyl)pyridine, alongside a detailed exploration of its enantioselective synthesis and analytical methodologies, designed to support researchers and drug development professionals in their work with this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-(2-Piperidinyl)pyridine is fundamental to its application in research and development, influencing aspects from formulation and delivery to biological activity and stability.
General and Structural Information
The fundamental identifying characteristics of (R)-3-(2-Piperidinyl)pyridine are summarized in the table below. The molecule consists of a pyridine ring substituted at the 3-position with a piperidine ring at its 2-position, with the stereocenter at the C2 position of the piperidine ring in the (R) configuration.
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(2R)-piperidin-2-yl]pyridine | |
| Synonyms | (+)-Anabasine, (R)-Anabasine | [2] |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 34366-21-7 |
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological assessment. The data presented here is primarily for the racemic mixture, anabasine, unless otherwise specified.
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow viscous liquid; darkens on exposure to air. | [4] |
| Melting Point | 9 °C | [4] |
| Boiling Point | 270-272 °C | [4] |
| Density | 1.0455 g/cm³ at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.544 | |
| pKa (conjugate acid) | 11.0 | |
| Specific Rotation [α]²⁰/D | +83.1° (deduced from (S)-enantiomer) | [4] |
| Water Solubility | Miscible | |
| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). | [4][5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the upfield region, with the proton at the chiral center (C2) being a key diagnostic signal.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate at lower field (δ 120-150 ppm) compared to the sp³ hybridized carbons of the piperidine ring (δ 20-60 ppm).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum of anabasine typically shows a molecular ion peak (M⁺) at m/z 162. Key fragmentation patterns can provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively), and C=N and C=C stretching of the pyridine ring (around 1600-1400 cm⁻¹).
Chemical Properties and Stability
The chemical behavior and stability of (R)-3-(2-Piperidinyl)pyridine are crucial considerations for its synthesis, storage, and application.
Reactivity
As a molecule containing both a pyridine and a piperidine moiety, (R)-3-(2-Piperidinyl)pyridine exhibits reactivity characteristic of both ring systems. The nitrogen atom in the piperidine ring is basic and nucleophilic, readily undergoing reactions such as alkylation and acylation. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene.
Stability and Degradation
(R)-3-(2-Piperidinyl)pyridine is known to be sensitive to air and light, leading to a darkening of the liquid over time.[4] It is also susceptible to heat.[6] The primary degradation pathway involves the dehydrogenation of the piperidine ring to form 1,2-dehydroanabasine.[7] To ensure the integrity of the compound, it is recommended to store it under an inert atmosphere, protected from light, and at refrigerated temperatures.
-
Oxidative Degradation: Exposure to air can lead to oxidation, contributing to the observed color change.[4][8]
-
Photodegradation: The compound is light-sensitive, and exposure to UV or visible light can promote degradation.
-
Thermal Stability: While specific decomposition temperatures are not well-documented, it is known to be susceptible to heat, which can accelerate degradation processes.[6]
-
Hydrolytic Stability: No specific data on hydrolytic instability is available, suggesting it is likely stable in aqueous solutions under neutral conditions.
Enantioselective Synthesis
The stereochemistry of 3-(2-Piperidinyl)pyridine is critical for its biological activity. Therefore, enantioselective synthesis is paramount for obtaining the desired (R)-enantiomer in high purity. A general and effective method involves the use of a chiral auxiliary.[2][3]
General Synthetic Strategy
A widely employed strategy for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine. This is followed by enantioselective C-alkylation, N-deprotection, and subsequent base-catalyzed intramolecular cyclization to yield the target molecule.[2][3]
Diagram 1: General workflow for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine.
Experimental Protocol (General Procedure)
The following protocol outlines the key steps for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine, based on the established literature.[2][3] This should be regarded as a general guideline, and optimization of reaction conditions may be necessary.
Step 1: Formation of the Chiral Ketimine Intermediate
-
In a suitable reaction vessel, combine 3-(aminomethyl)pyridine and (1R,2R,5R)-(+)-2-hydroxy-3-pinanone in an appropriate solvent (e.g., toluene).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation reaction.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude chiral ketimine intermediate, which can be used in the next step without further purification.
Step 2: Enantioselective Alkylation
-
Dissolve the crude chiral ketimine intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the intermediate and form the corresponding lithium aza-enolate.
-
After stirring for a specified time, add a suitable alkylating agent (e.g., a 1,4-dihalobutane derivative) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 3: Deprotection and Cyclization
-
Treat the crude alkylated intermediate with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the ketimine and remove the chiral auxiliary.
-
Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH > 10.
-
Heat the basic solution to induce intramolecular N-alkylation (cyclization), forming the piperidine ring.
-
Extract the final product, (R)-3-(2-Piperidinyl)pyridine, with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure compound.
Analytical Methods
Accurate and reliable analytical methods are essential for determining the purity, concentration, and enantiomeric excess of (R)-3-(2-Piperidinyl)pyridine. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying the enantiomers of 3-(2-Piperidinyl)pyridine.
4.1.1. Experimental Protocol for Chiral HPLC Separation
The following protocol provides a starting point for the chiral separation of anabasine enantiomers. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK AGP (150 x 4 mm, 5 µm), is often effective.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier is typically used. For example, a mixture of 30 mM ammonium formate with 0.3% NH₄OH and methanol (90:10, v/v).[7]
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[7]
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm) is suitable.
-
Injection Volume: 5-20 µL, depending on the sample concentration.
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Diagram 2: A typical experimental workflow for the chiral HPLC analysis of (R)-3-(2-Piperidinyl)pyridine.
Conclusion
(R)-3-(2-Piperidinyl)pyridine is a molecule of significant interest due to its potent pharmacological activity. This guide has provided a detailed overview of its fundamental physical and chemical properties, offering valuable data for researchers in drug discovery and development. The outlined enantioselective synthetic strategy and analytical methods serve as a practical resource for the preparation and characterization of this important chiral compound. Further research into its stability profile and the development of more detailed synthetic protocols will continue to enhance its utility in advancing our understanding of nicotinic acetylcholine receptors and the development of novel therapeutics.
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A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005). AAPS Journal, 7(3), E706-E712. [Link]
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